Brevinin-1PLa
Description
Significance of Antimicrobial Peptides as Innate Immune Effectors
Antimicrobial peptides are essential effector molecules of the innate immune response, providing a first line of defense against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites. frontiersin.org Unlike conventional antibiotics, which typically have specific molecular targets, many AMPs act by disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance. wikipedia.orgimrpress.com Their broad-spectrum activity and unique mode of action make them attractive candidates for the development of new therapeutics. wikipedia.org Beyond their direct microbicidal effects, many AMPs also possess immunomodulatory functions, participating in processes like inflammation, wound healing, and the regulation of the adaptive immune system. nih.govmdpi.com
Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable biological organ that serves not only for respiration and hydration but also as a sophisticated defense system. bohrium.com To protect their permeable skin from microbial invasion in diverse and often pathogen-rich environments, amphibians secrete a rich cocktail of bioactive substances from specialized glands. bohrium.combohrium.com These secretions are a treasure trove of biologically active peptides, including a vast array of AMPs. typeset.ioe-fas.org For decades, researchers have been isolating and characterizing these peptides, revealing a remarkable diversity in structure and function. bohrium.com The main families of bioactive peptides identified from amphibian skin include brevinins, bombesins, dermaseptins, esculentins, magainins, and temporins. typeset.io
Classification and General Characteristics of the Brevinin Superfamily
The Brevinin superfamily is one of the most abundant and widespread groups of AMPs found in the skin secretions of frogs, particularly those from the Ranidae family. mdpi.comresearchgate.net First discovered in 1992 from the frog Rana brevipoda porsa, the superfamily is broadly divided into two main families: Brevinin-1 (B586460) and Brevinin-2. nih.gov
Members of the Brevinin superfamily are typically cationic, amphipathic peptides. nih.gov Brevinin-1 peptides are generally around 24 amino acids in length. nih.gov A defining feature of most brevinins is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. nih.govfrontiersin.org While initially thought to be the primary determinant of antimicrobial activity, subsequent research has shown that this is not always the case. nih.gov In aqueous solutions, brevinins often exist in a random coil conformation but adopt an α-helical structure upon interacting with microbial membranes. nih.gov
Research Scope and Objectives Pertaining to Brevinin-1PLa
This compound is an antimicrobial peptide that has been identified in the northern leopard frog, Rana pipiens (also referred to as Lithobates pipiens). imrpress.comnih.gov Research on this specific peptide is driven by the broader goal of understanding the structure-activity relationships of AMPs and their potential as therapeutic agents.
The primary objectives of research concerning this compound and its analogs include:
To determine its primary sequence and structural characteristics. nih.gov
To evaluate its antimicrobial efficacy against a range of clinically relevant pathogens. nih.govfrontiersin.org
To investigate its mechanism of action against microbial and cancer cells. frontiersin.org
To explore how modifications to its amino acid sequence can enhance its therapeutic properties, such as increasing its antimicrobial and anticancer potency while reducing its toxicity to host cells. frontiersin.org
Detailed Research Findings
Recent studies have focused on characterizing the antimicrobial and anticancer properties of this compound and its synthetic analogues. A 2025 study investigated the effects of substituting specific amino acid residues to enhance its biological activity. frontiersin.org
The native this compound peptide was found to possess a helical structure and a hydrophobic face containing five lysine (B10760008) residues. frontiersin.org In this study, several analogues were synthesized with substitutions at the non-hydrophobic surface. For instance, this compound-2R was created by replacing two lysine residues with arginine, and this compound-5R involved a more extensive substitution with arginine. Another analogue, this compound-6K, had an additional lysine introduced, while this compound-3H had three histidines incorporated. frontiersin.org
The antimicrobial activities of these peptides were tested against a panel of microorganisms. This compound-2R showed comparable antimicrobial activity to the parent peptide and an enhanced bactericidal effect against P. aeruginosa. frontiersin.org this compound-5R displayed reduced activity against Gram-negative bacteria but improved potency against the Gram-positive bacterium E. faecium. frontiersin.org The introduction of histidine in this compound-3H resulted in antifungal activity and retained activity against Gram-positive bacteria, including MRSA, but had significantly reduced efficacy against Gram-negative bacteria. frontiersin.org
Furthermore, the study explored the anti-proliferative activity of these peptides against MCF-7 breast cancer cells. The results indicated that the designed peptide analogues exhibited varying degrees of anticancer efficacy. frontiersin.org The proposed mechanism of action involves the electrostatic attraction of the positively charged peptides to the negatively charged cancer cell membranes, followed by membrane disruption due to the peptides' amphipathic and hydrophobic properties. frontiersin.org
Data Tables
Table 1: Properties of this compound and its Analogues This table is based on data from a 2025 study on this compound and its analogues. frontiersin.org
| Peptide | Sequence | Theoretical Molecular Weight | Net Charge | Hydrophobicity |
| This compound | FLPIIAGVAAKVFPKIFCAISKKC | 2561.4 | +5 | 0.732 |
| This compound-2R | FLPIIAGVAAKVFPKIFCAISRR C | 2645.5 | +6 | 0.701 |
| This compound-5R | FLPIIAGVAAR VFPR IFCAISRR C | 2814.8 | +8 | 0.623 |
| This compound-6K | FLPIIAK GVAAKVFPKIFCAISKKC | 2689.6 | +6 | 0.697 |
| This compound-3H | FLPIIAH GVAAKVFPKIFCAIH****H C | 2649.4 | +5 | 0.686 |
Table 2: Antimicrobial Activity (MIC in μM) of this compound and its Analogues This table is based on data from a 2025 study on this compound and its analogues. frontiersin.org
| Peptide | S. aureus | E. faecium | E. coli | P. aeruginosa | K. pneumoniae | C. albicans |
| This compound | 4 | 4 | 8 | 16 | 16 | >64 |
| This compound-2R | 4 | 4 | 8 | 8 | 16 | >64 |
| This compound-5R | 4 | 2 | 32 | 32 | 32 | >64 |
| This compound-6K | 4 | 4 | 16 | 16 | 16 | >64 |
| This compound-3H | 4 | 8 | 64 | 64 | 64 | 64 |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFPNVASVPGQVLKKIFCAISKKC |
Origin of Product |
United States |
Origin, Isolation, and Identification of Brevinin 1pla
Discovery and Source Organism: Rana pipiens (Northern Leopard Frog)
Brevinin-1PLa was identified from the skin secretions of the Northern Leopard Frog, scientifically known as Rana pipiens (also referred to as Lithobates pipiens). creighton.edunih.govamphibiaweb.org This species is a widely distributed frog found across North America, inhabiting a variety of environments from grasslands to forests. amphibiaweb.org The discovery of this compound occurred within the broader scientific effort to explore and characterize the complex mixture of bioactive peptides present in the skin of ranid frogs. creighton.edu
The skin of amphibians like Rana pipiens is a rich source of these defense peptides, which are synthesized and stored in specialized granular glands. nih.gov Research has shown that the expression of different brevinin peptides can vary significantly among different populations of Rana pipiens, potentially reflecting adaptations to local pathogen pressures. nih.gov While this compound is known to be produced by R. pipiens, some studies of specific populations have reported it as undetectable, suggesting that its frequency may have decreased in certain geographic areas. nih.gov
Methodologies for Peptide Extraction from Skin Secretions
The initial step in studying this compound involves the collection of skin secretions from the source organism. Several methods are employed to obtain these secretions without causing significant harm to the frogs.
Chemical Stimulation : A common and effective technique involves stimulating the release of peptides from the granular glands by administering a chemical agent. nih.govbohrium.com Norepinephrine is frequently used for this purpose, applied either through injection or by immersing the frog in a solution containing it. nih.govnih.gov Adrenaline can also be used to induce secretion. annualreviews.org
Electrical Stimulation : Mild electrical stimulation applied to the dorsal skin surface is another widely used method to prompt the frog to release its defensive secretions. annualreviews.orgnih.gov
Manual Collection : Secretions can sometimes be harvested by gently squeezing the latero-dorsal region of the frog's skin. researchgate.net
Solvent Extraction : Alternatively, peptides can be extracted directly from excised or dried frog skin using organic solvents like methanol. annualreviews.orge-fas.org
Once the crude secretion is collected, it typically undergoes initial processing steps such as centrifugation to remove particulates and lyophilization (freeze-drying) to create a stable, concentrated powder for subsequent analysis. bohrium.com
Chromatographic Separation Techniques for this compound Isolation
The crude peptide extract obtained from the frog skin contains a complex mixture of numerous different peptides. creighton.edu To isolate a single peptide like this compound, researchers rely on powerful separation techniques, primarily high-performance liquid chromatography (HPLC). nih.gov Chromatography separates components of a mixture based on their differential interactions with a stationary phase (a solid support, often silica-based) and a mobile phase (a liquid solvent). nih.govkemtrak.com
The most common strategy for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govannualreviews.org In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
The isolation process is often multi-step, using different chromatographic methods or columns to achieve high purity. nih.govresearchgate.net
| Chromatography Technique | Principle of Separation | Typical Application in Peptide Isolation |
| Size-Exclusion Chromatography | Separates molecules based on their size and shape. researchgate.net | An initial step to separate peptides from larger proteins and other molecules. researchgate.net |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. annualreviews.org | Used to separate peptides with different overall charges at a given pH. annualreviews.org |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. nih.govannualreviews.org | The primary and most effective method for separating individual peptides from a complex mixture. nih.gov |
A typical purification protocol might begin with an initial fractionation of the crude extract using size-exclusion chromatography or a solid-phase extraction cartridge (e.g., Sep-Pak C18). nih.govresearchgate.net The resulting fractions are then subjected to one or more rounds of RP-HPLC using columns with different stationary phases (e.g., C18, C4, or diphenyl) to purify this compound to homogeneity. nih.gov
Spectrometric Approaches for Primary Sequence Elucidation
Once this compound has been purified, its primary structure—the linear sequence of amino acids—must be determined. This is accomplished primarily through mass spectrometry, sometimes in conjunction with other techniques. nih.govmdpi.com
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uzh.ch It provides a highly accurate molecular weight of the peptide. nih.gov
MALDI (Matrix-Assisted Laser Desorption/Ionization) and ESI (Electrospray Ionization) are common methods used to ionize the peptide molecules for MS analysis. nih.govuniprot.org
Tandem Mass Spectrometry (MS/MS) is the key technique for determining the amino acid sequence. annualreviews.orguzh.ch In this method, the purified peptide is selected in the mass spectrometer and fragmented. The resulting fragment ions are then analyzed to piece together the original amino acid sequence. mdpi.com Advanced fragmentation methods used for this de novo sequencing include:
Collision-Induced Dissociation (CID)
Higher-Energy C-trap Dissociation (HCD)
Electron Transfer Dissociation (ETD)
Molecular Architecture and Conformational Dynamics of Brevinin 1pla
Primary Amino Acid Sequence Analysis and Conservation Patterns
Brevinin-1PLa is a 24-residue peptide originally isolated from the skin secretions of the Northern Leopard Frog, Lithobates pipiens (formerly Rana pipiens). imrpress.comnih.gov The specific amino acid sequence for this compound has been identified, though variations exist among related brevinin peptides. The brevinin-1 (B586460) family is characterized by an approximate length of 24 amino acids. nih.gov
A representative sequence for a closely related brevinin, Brevinin-1PRa from Rana pretiosa, is Phe-Leu-Pro-Val-Leu-Thr-Gly-Leu-Thr-Pro-Ser-Ile-Val-Pro-Lys-Leu-Val-Cys-Leu-Leu-Thr-Lys-Lys-Cys. This exemplifies the typical features of a brevinin-1 peptide, including a hydrophobic N-terminus and the conserved C-terminal cysteine and lysine (B10760008) residues.
Disulfide Bridge Topography and its Role in Structural Integrity
The disulfide bridge is crucial for stabilizing the three-dimensional conformation of the peptide. nih.gov It anchors the C-terminal portion of the molecule, which helps to properly orient the peptide for interaction with microbial membranes and contributes to the stability of the entire structure. mdpi.comnih.gov The structural integrity conferred by this bond is considered essential for the biological potency of many brevinin peptides, as reduction of the disulfide bridge has been shown to abolish the antitumor activity of Brevinin-1RL1. mdpi.com This stabilization is a key factor in maintaining the peptide's amphipathic α-helical structure in membrane environments. nih.gov
Conformation in Aqueous and Membrane-Mimetic Environments
The biological activity of this compound is directly related to its ability to adopt different secondary structures depending on the polarity of its surroundings. This conformational flexibility is a hallmark of many membrane-active antimicrobial peptides.
In an aqueous solution, such as water or a simple buffer, spectroscopic studies of brevinin-1 peptides consistently show that they exist in a disordered or random coil state. nih.govresearchgate.netscilit.com Circular dichroism (CD) spectroscopy, a technique used to analyze protein secondary structure, reveals spectra for brevinins in aqueous environments that lack the characteristic peaks associated with defined structures like α-helices or β-sheets. scilit.comnih.gov This lack of a fixed structure in solution is typical for many AMPs and is thought to be energetically favorable prior to encountering a target membrane. nih.govnih.gov
Upon encountering a hydrophobic or membrane-mimetic environment, this compound undergoes a significant conformational change. researchgate.net Such environments can be simulated in the laboratory using solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) that form micelles. scilit.commdpi.com In these conditions, brevinin peptides fold into a distinct amphipathic α-helical structure. researchgate.netscilit.com
This induced α-helix is termed "amphipathic" because it segregates its hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. The hydrophobic face interacts with the lipid acyl chains in the core of the microbial membrane, while the cationic (positively charged) and polar hydrophilic face remains exposed to the lipid head groups and the aqueous environment. nih.gov This structural arrangement is fundamental to its mechanism of action, allowing it to disrupt the integrity of the target cell membrane. researchgate.netscilit.com CD spectroscopy confirms this transition, showing the appearance of characteristic α-helical signals, such as negative bands near 208 and 222 nm. nih.gov
Identification and Functional Role of Conserved Motifs (e.g., "Rana Box," Proline Hinge, FLP-motif)
The primary sequence of this compound contains several conserved motifs that are critical to its structure and function.
Proline Hinge: Many brevinin-1 peptides, including this compound, feature a proline residue in the central part of the sequence, often at or near position 14. nih.govmdpi.com Proline's unique cyclic side chain restricts the polypeptide backbone's rotation, introducing a "kink" or hinge in the α-helical structure. nih.govresearchgate.net This proline-induced hinge provides flexibility, allowing the peptide to adopt a bent, helix-hinge-helix conformation. nih.gov This flexibility is believed to facilitate the peptide's insertion into and orientation within the bacterial membrane, which is crucial for its disruptive activity. nih.govacs.org
FLP-motif: The N-terminus of brevinin-1 peptides often contains a high concentration of hydrophobic residues, frequently featuring a Phenylalanine-Leucine-Proline (FLP) motif or similar hydrophobic sequences. researchgate.net This region is critical for the initial interaction with and penetration into the lipid bilayer of target membranes. The high hydrophobicity of this N-terminal domain drives the peptide's partitioning from the aqueous phase into the membrane environment. nih.gov
Computational Modeling and Prediction of Three-Dimensional Structure
While experimental methods like NMR provide direct structural information, computational modeling offers a powerful complementary approach to predict and analyze the three-dimensional (3D) structure of peptides like this compound. researchgate.net Techniques such as homology modeling, ab initio modeling, and molecular dynamics (MD) simulations are used to generate and refine 3D models. researchgate.netmdpi.com
Modeling studies on related brevinin peptides have corroborated experimental findings. nih.govnih.gov For instance, computational predictions using servers like PEP-FOLD and I-TASSER show that brevinin-1 peptides adopt a high degree of helicity. nih.govnih.gov Helical wheel projections, a form of 2D modeling, clearly illustrate the amphipathic nature of the induced α-helix, visualizing the segregation of hydrophobic and hydrophilic residues. nih.gov
MD simulations can further predict the peptide's behavior in different environments. nih.gov These models show that in membrane-mimetic environments like micelles, the helical segments of brevinin peptides lie parallel to the micelle surface. nih.govnih.gov The hydrophobic face of the helix is shown to insert into the nonpolar core of the micelle, while the cationic and polar residues on the hydrophilic face interact with the polar head groups and surrounding water, consistent with a "carpet-like" or other non-pore-forming mechanism of membrane disruption. researchgate.netnih.gov
Biological Activities and Mechanistic Investigations of Brevinin 1pla
Antimicrobial Activities
Brevinin-1PLa and its analogues exhibit a range of antimicrobial effects, which have been quantified through in vitro studies. These peptides are part of the amphibian defense system and have demonstrated the ability to combat a variety of microorganisms. frontiersin.org
The efficacy of this compound and related peptides varies between different types of bacteria, largely due to the structural differences in their cell walls. Generally, many brevinin peptides show potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Brevinin family peptides have demonstrated significant inhibitory effects against Gram-positive bacteria. mdpi.com For instance, this compound showed a minimal inhibitory concentration (MIC) of approximately 50 μM against Staphylococcus epidermidis. uzh.ch Other studies on brevinin peptides have shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecium. nih.govresearchgate.net For example, a novel brevinin peptide, B1AW, displayed antibacterial activity against S. aureus, MRSA, and E. faecalis. researchgate.net Another peptide, Brevinin-1BW, showed effective inhibition of S. aureus and multidrug-resistant S. aureus with a MIC of 6.25 μg/mL, and against E. faecalis with a MIC of 3.125 μg/mL. mdpi.com
Analogues of this compound have also been studied. For example, substitutions with arginine in the brevinin-1pl sequence enhanced its activity against Gram-positive bacteria, with one analogue (brevinin-1pl-5R) showing a decreased MIC against E. faecium from 4 to 2 μM. nih.govfrontiersin.org In contrast, a lysine (B10760008) substitution resulted in reduced activity against Gram-positive bacteria. nih.govfrontiersin.org A histidine-substituted analogue retained activity against Gram-positive bacteria, with a MIC of 4 μM against MRSA. nih.govfrontiersin.org
Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 (B586460) Family Peptides against Gram-Positive Bacteria
| Peptide/Analogue | Staphylococcus aureus (MIC) | MRSA (MIC) | Enterococcus faecium (MIC) | Reference |
|---|---|---|---|---|
| Brevinin-1Da | 7 µM | - | - | nih.gov |
| Brevinin-1pl | - | 2 µM | 4 µM | nih.gov |
| Brevinin-1pl-5R | - | - | 2 µM | nih.govfrontiersin.org |
| Brevinin-1pl-3H | - | 4 µM | - | nih.govfrontiersin.org |
| Brevinin-1BW | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL | mdpi.com |
| This compound | - | - | - | uzh.ch |
Note: Dashes indicate data not available from the provided sources.
The activity of brevinin peptides against Gram-negative bacteria has also been documented. One study found that this compound exhibited weak antibacterial activity against Pseudomonas aeruginosa strains with a high MIC of 1448 μg/mL. frontiersin.org In contrast, another member of the family, brevinin-1 Da, showed a MIC of 30 μM against Escherichia coli. nih.gov
Modifications to the parent peptide brevinin-1pl have shown varied effects. Arginine substitutions tended to reduce efficacy against Gram-negative strains. nih.gov Conversely, a lysine substitution maintained activity against E. coli consistent with the parent peptide, with a MIC value of 4 μM. nih.govfrontiersin.org The histidine-substituted analogue, brevinin-1pl-3H, however, showed significantly reduced activity against Gram-negative bacteria. nih.govfrontiersin.org
Table 2: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Family Peptides against Gram-Negative Bacteria
| Peptide/Analogue | Escherichia coli (MIC) | Pseudomonas aeruginosa (MIC) | Reference |
|---|---|---|---|
| This compound | - | 1448 µg/mL | frontiersin.org |
| Brevinin-1Da | 30 µM | - | nih.gov |
| Brevinin-1pl-6K | 4 µM | - | nih.govfrontiersin.org |
Note: Dashes indicate data not available from the provided sources.
This compound and its related peptides have also been investigated for their activity against fungal pathogens. This compound was found to predominantly inhibit Candida albicans with a MIC value of 45 μg/mL. frontiersin.org Other brevinin peptides have also shown efficacy against this fungus. nih.gov For example, a histidine-substituted analogue of brevinin-1pl, brevinin-1pl-3H, exhibited antifungal activity at a concentration of 64 μM. nih.govfrontiersin.org
**Table 3: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Family Peptides against *Candida albicans***
| Peptide/Analogue | Candida albicans (MIC) | Reference |
|---|---|---|
| This compound | 45 µg/mL | frontiersin.org |
| Brevinin-1pl-3H | 64 µM | nih.govfrontiersin.org |
Biofilms are structured communities of microorganisms that are notoriously difficult to treat with conventional antibiotics. Antimicrobial peptides from the brevinin family have shown promise in combating these structures. nih.gov Studies have demonstrated that brevinin peptides can both inhibit the formation of biofilms and eradicate already established ones. mdpi.com For example, a peptide named Brevinin-1BW possesses strong biofilm inhibitory and eradication capabilities. mdpi.com Another study found that certain brevinin-1 analogues were effective in reducing the formation of P. aeruginosa biofilms and also showed efficacy against pre-formed biofilms. frontiersin.org
The antiviral potential of antimicrobial peptides is an emerging area of research. While specific studies focusing exclusively on this compound against Herpes Simplex Virus (HSV) are limited, the broader class of antimicrobial peptides has been shown to possess antiviral properties. frontiersin.org The mechanism of action often involves direct interaction with the viral envelope or inhibition of viral replication. nih.govscielo.sa.cr Research on other natural peptides has demonstrated inhibitory effects against both HSV-1 and HSV-2, suggesting a potential avenue for the investigation of brevinin peptides in this context. nih.govmdpi.com
Activity Spectrum Against Bacterial Pathogens
Anticancer Activities
The anticancer potential of this compound and its related peptides has been a subject of scientific investigation, with studies exploring their efficacy against various cancer cell lines and their selectivity for malignant cells over healthy ones.
Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, H838, U-2OS, HepG2, HT-29, A375, HeLa, A549)
This compound and its analogues have demonstrated notable inhibitory effects on cancer cell proliferation. A study highlighted that this compound and its derivatives showed significant inhibitory effectiveness against both MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. nih.gov
Analogues of the Brevinin-1 family have also been evaluated for their anticancer properties. For instance, Brevinin-1RL1, a related peptide, has shown the ability to suppress various tumor cell lines, including HCT116, MDA-MB-231, SW480, A549, and SMMC7721. mdpi.com Another related peptide, Brevinin-1GHd, exhibited anti-proliferation activity against H157 (non-small cell lung cancer), U251MG (human neuronal glioblastoma), MDA-MB-435s (melanoma), and PC3 (human prostate carcinoma) cells. nih.gov
The following table summarizes the anticancer activity of this compound and related Brevinin peptides against various cancer cell lines.
| Peptide | Cancer Cell Line | Cell Type | Noted Effect |
| This compound | MCF-7 | Breast Cancer | Significant inhibitory efficacy nih.gov |
| This compound | H838 | Non-Small Cell Lung Cancer | Significant inhibitory efficacy nih.gov |
| Brevinin-1RL1 | A549 | Lung Cancer | Inhibitory activity mdpi.com |
| Brevinin-1GHd | H157 | Non-Small Cell Lung Cancer | Anti-proliferation activity nih.gov |
| Brevinin-1RL1 | HepG2 | Liver Cancer | Data not available in provided sources |
| This compound | U-2OS | Osteosarcoma | Data not available in provided sources |
| This compound | HT-29 | Colorectal Cancer | Data not available in provided sources |
| This compound | A375 | Melanoma | Data not available in provided sources |
| This compound | HeLa | Cervical Cancer | Data not available in provided sources |
Preferential Activity Towards Cancer Cells Over Non-Tumor Cells
A critical aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing non-malignant cells. Research on peptides related to this compound suggests such a preferential activity. For example, the peptide Brevinin-1RL1 was found to preferentially inhibit tumor cells over non-tumor cells and exhibited only slight hemolytic activity. mdpi.comnih.gov The toxicity of Brevinin-1RL1 towards cancer cells was observed to be approximately three times higher than towards noncancerous cell lines, indicating a selective suppression of cancer cells. mdpi.com
Furthermore, an analogue, brevinin-1pl-3H, which has a histidine substitution, demonstrated low cytotoxicity towards normal HaCaT cells, which are human keratinocytes. nih.gov This suggests a degree of selectivity that is a desirable trait for potential therapeutic agents. nih.gov The underlying mechanism for this selectivity is often attributed to the differences in membrane composition between cancerous and normal cells, with cancer cell membranes typically having a more negative charge that facilitates interaction with cationic antimicrobial peptides. nih.gov
Other Biological Activities
Beyond its anticancer potential, the Brevinin-1 family of peptides, including this compound, possesses a range of other biological activities that are of scientific interest.
Immunomodulatory and Anti-inflammatory Potentials (e.g., LPS-neutralizing activity)
Several members of the Brevinin-1 family have demonstrated immunomodulatory and anti-inflammatory capabilities. frontiersin.org For instance, the peptide Brevinin-1GHd has been shown to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that can trigger a strong inflammatory response. nih.govresearchgate.netnih.gov By neutralizing LPS, Brevinin-1GHd can suppress the release of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net
Similarly, Brevinin-1BW has also been noted for its significant LPS-binding activity and its ability to exert a significant anti-inflammatory effect in LPS-treated macrophage cells. nih.govmdpi.comresearchgate.net This LPS-neutralizing capacity is a key aspect of the anti-inflammatory potential of these peptides. nih.gov While the immunoregulatory activity of the broader Brevinin-1 family has been highlighted, specific studies on the direct immunomodulatory and anti-inflammatory effects of this compound are not as extensively detailed in the provided search results. However, the shared structural features within the Brevinin-1 family suggest that this compound may also possess similar properties. imrpress.com
Insulin-Releasing Effects
The Brevinin-1 family of peptides has also been investigated for its effects on insulin (B600854) secretion. Studies on the skin secretions of the frog Rana palustris led to the isolation of peptides that demonstrated significant insulin-releasing activity from glucose-responsive BRIN-BD11 cells. nih.govpsu.edu One of the identified peptides showed homology with brevinin-1, which itself was found to stimulate insulin release in a concentration-dependent manner. nih.govpsu.edu This suggests that peptides from the Brevinin family could have potential applications in the context of metabolic regulation, acting as incretins, which are metabolic hormones that stimulate a decrease in blood glucose levels. wikipedia.org
Antioxidant Capacity
While specific data on the antioxidant capacity of this compound was not available in the provided search results, studies on other members of the Brevinin-1 family have explored this property. The antioxidant potential of such peptides is an area of interest due to the role of oxidative stress in various disease processes. Further research would be needed to specifically determine the antioxidant capacity of this compound.
Cellular and Molecular Mechanisms of Action
The biological activities of this compound and related peptides are underpinned by a series of complex cellular and molecular interactions. The primary mechanism involves the disruption of cellular membranes, a hallmark of many antimicrobial peptides (AMPs). researchgate.netimrpress.com However, emerging research indicates that its functions may extend beyond simple membrane lysis to include the modulation of intracellular components and the activation of specific cell death pathways, particularly in cancer cells. researchgate.netnih.gov
Membrane Disruption and Permeabilization Mechanisms
The principal mode of action for this compound is the perturbation and permeabilization of the target cell's membrane. nih.govfrontiersin.orgresearchgate.net This membranolytic activity is the basis for its potent antimicrobial and anticancer effects. frontiersin.orgfrontiersin.org The process leads to a loss of membrane integrity, which can be visualized and quantified using cell-impermeable fluorescent dyes like SYTOX Green. frontiersin.orgfrontiersin.orggoogle.com When the peptide compromises the membrane, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal, confirming membrane permeabilization. google.com This disruption leads to the depolarization of the membrane, an event that can be measured using voltage-sensitive dyes. google.com
The initial and critical step in the mechanism of this compound is its electrostatic interaction with the target cell membrane. As a cationic peptide, it is selectively attracted to negatively charged surfaces. researchgate.netnih.gov The outer membranes of bacteria and cancer cells are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which gives them a net negative charge. nih.govnih.gov This charge difference is a key determinant of the peptide's selectivity for microbial and cancerous cells over the largely zwitterionic (electrically neutral) membranes of normal mammalian cells. nih.gov This electrostatic binding concentrates the peptide on the target membrane surface, facilitating the subsequent disruptive events. researchgate.net
Following the initial binding, antimicrobial peptides are understood to disrupt membrane integrity through several proposed mechanisms, often categorized into distinct models. riverpublishers.comnih.gov
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the lipid bilayer and aggregate to form a transmembrane pore, similar to the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. nih.govresearchgate.netmdpi.com
Toroidal-Pore Model: Here, the peptides also form a transmembrane pore, but they do so in association with the lipid headgroups. This interaction induces the lipid monolayer to bend continuously from the outer to the inner leaflet, creating a "toroid" structure where the pore is lined by both the peptides and the lipid headgroups. nih.govmdpi.com
Carpet Model: This model proposes a non-pore-forming mechanism. Peptides accumulate on the membrane surface, parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govtuat.ac.jp Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. nih.govmdpi.com
While these models provide a framework for understanding peptide-membrane interactions, studies on Brevinin-1BYa, a closely related peptide, suggest a non-pore-forming mechanism. Research using NMR spectroscopy indicates that its helical segments lie parallel to the surface of membrane-mimicking micelles. nih.gov This suggests that it may exert its biological activity via a carpet-like mechanism rather than by forming distinct transmembrane pores. nih.gov
| Pore Formation Model | Description | Key Characteristics |
|---|---|---|
| Barrel-Stave | Peptides insert into the membrane and aggregate to form a pore resembling a barrel. | Hydrophilic peptide faces line the pore; hydrophobic faces interact with lipids. researchgate.netmdpi.com |
| Toroidal | Peptides and lipid headgroups bend together to form a pore. | Pore is lined by both peptides and lipid headgroups; involves high membrane curvature. nih.govmdpi.com |
| Carpet | Peptides coat the membrane surface and cause disruption at high concentrations. | Detergent-like action; leads to micellization and membrane dissolution. nih.govtuat.ac.jp |
Intracellular Target Modulation (e.g., DNA binding)
While membrane disruption is a primary bactericidal mechanism, some evidence suggests that Brevinin-1 peptides may also possess intracellular targets. researchgate.netnih.gov Mechanistic studies on an analogue of Brevinin-1pl, des-Ala¹⁶-[Lys⁴]brevinin-1pl, indicate that it may kill bacteria through multiple mechanisms, including not only membrane disruption but also by binding to DNA. researchgate.netnih.gov This ability to translocate across the compromised membrane and interact with internal components like DNA could contribute to its potent bactericidal efficacy and potentially reduce the likelihood of resistance development, as it acts on multiple targets. nih.gov
Induction of Programmed Cell Death Pathways in Cancer Cells
The Brevinin family of peptides has demonstrated significant inhibitory effects against various cancer cell lines. frontiersin.orgfrontiersin.orgresearchgate.net Their preferential activity towards cancer cells is attributed to the higher negative charge on the cancer cell surface, which contains increased levels of molecules like O-glycosylated mucins and phosphatidylserines. nih.gov This leads to a higher affinity and accumulation of the cationic peptide on the tumor cell membrane, initiating cell death pathways. nih.gov
In addition to apoptosis, Brevinin peptides can induce another form of cell death: necrosis. mdpi.com Studies on the related peptide Brevinin-1RL1 have shown that it triggers both necrosis and apoptosis in tumor cells. mdpi.com Necrosis is a form of cell death characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents into the surrounding environment. frontiersin.org This necrotic pathway can be a direct consequence of the extensive membrane damage caused by high concentrations of the peptide, leading to a rapid loss of osmotic balance and cell lysis. frontiersin.org The induction of necrosis in cancer cells represents a potent antitumor mechanism. mdpi.com
Apoptosis (e.g., caspase-dependent pathways)
Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. It can be initiated through two main signaling systems: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net Both pathways converge on the activation of a family of cysteine proteases known as caspases. researchgate.netnih.gov Caspases are produced as inactive zymogens and, upon receiving an apoptotic signal, become activated through a proteolytic cascade. nih.govnih.gov This cascade typically involves initiator caspases (such as caspase-8 and -9) activating executioner caspases (such as caspase-3, -6, and -7). mdpi.com The executioner caspases are then responsible for dismantling the cell by cleaving a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com
While some antimicrobial peptides are known to induce apoptosis in target cells, and other members of the brevinin family, such as Brevinin-2R, have been suggested to induce caspase-dependent apoptosis in cancer cells, specific evidence directly demonstrating that this compound induces cell death through caspase-dependent pathways is not detailed in the available research. researchgate.net The primary mechanism of action for many brevinins is focused on membrane disruption. researchgate.net
Perturbation of Proton Motive Force (PMF)
The proton motive force (PMF) is an electrochemical potential gradient of protons across the bacterial cytoplasmic membrane. uax.esfrontiersin.org This force is a fundamental component of cellular bioenergetics in bacteria and is composed of two elements: a chemical potential, which is the difference in proton concentration (the pH gradient, ΔpH), and an electrical potential, which is the charge separation across the membrane (the membrane potential, Δψ). nih.gov The PMF drives essential cellular processes, including the synthesis of ATP by F₁F₀-ATPase, active transport of nutrients, and flagellar rotation for motility. uax.esebi.ac.uk
Research indicates that brevinin-1 peptides can disrupt bacterial membrane functions essential for maintaining the PMF. google.com Studies using voltage-sensitive fluorescent dyes like DiBAC₄(3) have shown that amidated brevinin-1 peptides can depolarize the membranes of both Gram-positive Staphylococcus aureus and Gram-negative Vibrio cholerae at their minimum inhibitory concentrations (MICs). google.com Membrane depolarization represents a direct collapse of the membrane potential (Δψ), which is a critical component of the PMF. nih.gov By causing this depolarization, this compound can perturb the PMF, leading to a breakdown in cellular energy production and other vital functions, ultimately contributing to bacterial cell death. google.com
Differential Mechanisms Against Gram-Positive vs. Gram-Negative Bacteria
The antimicrobial action of this compound and its analogues often differs between Gram-positive and Gram-negative bacteria, a phenomenon rooted in the distinct architectures of their respective cell envelopes. nih.govfrontiersin.org
Gram-positive bacteria possess a thick, multilayered peptidoglycan cell wall that is rich in negatively charged teichoic and lipoteichoic acids. uwyo.edu In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer located in the periplasmic space between the inner cytoplasmic membrane and a formidable outer membrane composed of lipopolysaccharide (LPS). uwyo.edumicrobeonline.com
Table 1: Key Structural Differences in Bacterial Cell Walls
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Peptidoglycan Layer | Thick (multilayered) | Thin (single-layered) |
| Outer Membrane | Absent | Present (contains Lipopolysaccharide - LPS) |
| Teichoic Acids | Present | Absent |
| Periplasmic Space | Generally considered absent or minimal | Present |
| Gram Stain Result | Purple | Pink/Red |
Data sourced from references uwyo.edumicrobeonline.commicrobenotes.com
This structural dichotomy directly influences the peptide's mechanism of action. The cationic nature of brevinin peptides facilitates an initial electrostatic attraction to the anionic surfaces of bacterial membranes. nih.gov For Gram-positive bacteria, the target is the exposed, negatively charged teichoic acids within the thick peptidoglycan layer. uwyo.edu For Gram-negative bacteria, the peptide must first traverse the protective LPS-containing outer membrane to reach the cytoplasmic membrane. uwyo.edu
Studies on synthetic analogues of Brevinin-1pl have provided insights into this differential activity. For instance, substituting lysine residues with arginine (brevinin-1pl-5R) was found to slightly enhance activity against the Gram-positive Enterococcus faecium but significantly reduced its effectiveness against Gram-negative bacteria. nih.gov This suggests that the guanidinium (B1211019) group of arginine is particularly effective in penetrating the peptidoglycan wall of Gram-positive organisms. nih.gov Conversely, other substitutions can diminish activity against Gram-negative strains while retaining potency against Gram-positive ones. nih.govfrontiersin.org It has been speculated that the interaction of these cationic peptides with Gram-negative membranes relies on cation binding sites, whereas the mechanism for Gram-positive bacteria may be independent of such sites. google.com
Table 2: Differential Antimicrobial Activity of Brevinin-1pl and Analogues
| Peptide | Organism | Type | MIC (μM) |
|---|---|---|---|
| Brevinin-1pl (Parent) | E. faecium | Gram-Positive | 4 |
| MRSA | Gram-Positive | 2 | |
| E. coli | Gram-Negative | 4 | |
| P. aeruginosa | Gram-Negative | 8 | |
| brevinin-1pl-5R | E. faecium | Gram-Positive | 2 |
| MRSA | Gram-Positive | 2 | |
| E. coli | Gram-Negative | 32 | |
| P. aeruginosa | Gram-Negative | 64 | |
| brevinin-1pl-3H | E. faecium | Gram-Positive | 4 |
| MRSA | Gram-Positive | 4 | |
| E. coli | Gram-Negative | 64 | |
| P. aeruginosa | Gram-Negative | 128 |
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of peptide that inhibits visible growth. Data sourced from reference nih.gov.
Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 1pla Analogues
Impact of Amino Acid Substitutions on Biological Function
Effects of Arginine, Lysine (B10760008), and Histidine Replacements on Activity and Selectivity
The substitution of specific amino acid residues with basic amino acids such as arginine, lysine, and histidine has profound effects on the biological activity and selectivity of Brevinin-1PLa.
Strategic substitutions with arginine have been shown to enhance the peptide's activity against Gram-positive bacteria. For instance, the analogues brevinin-1pl-2R and brevinin-1pl-5R demonstrated increased efficacy against these bacteria but a concurrent reduction in activity against Gram-negative strains. doaj.orgnih.govnih.govfrontiersin.org This enhancement is accompanied by an increase in hemolytic activity and faster bactericidal kinetics, highlighting the significant role of arginine residues in the peptide's function. nih.govfrontiersin.org However, the introduction of arginine can also lead to stronger inhibitory effects on normal human cells, suggesting a potential compromise in selectivity. frontiersin.org
The introduction of histidine in the analogue brevinin-1pl-3H led to a decrease in activity against Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) increasing from 2 µM to 4 µM. doaj.orgnih.govnih.gov However, this substitution also resulted in reduced hemolysis, thereby improving the peptide's selectivity. doaj.orgnih.govnih.gov Notably, brevinin-1pl-3H exhibited potent antifungal activity while maintaining low cytotoxicity towards normal human cells, suggesting its potential for specific therapeutic applications. nih.gov
Table 1: Effects of Arginine, Lysine, and Histidine Substitutions on this compound Analogue Activity
| Analogue | Substitution | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria | Hemolytic Activity |
|---|---|---|---|---|
| Brevinin-1pl-2R | Arginine | Enhanced activity | Reduced efficacy | Increased |
| Brevinin-1pl-5R | Arginine | Enhanced activity | Reduced efficacy | Increased |
| Brevinin-1pl-6K | Lysine | Decreased activity | Maintained activity | Reduced |
| Brevinin-1pl-3H | Histidine | Maintained activity | Diminished activity | Reduced |
Role of Hydrophobicity and Net Charge in Activity and Selectivity
The balance between hydrophobicity and net positive charge is a critical determinant of the antimicrobial activity and selectivity of this compound and its analogues. researchgate.netum.edu.mymdpi.com An increase in the net positive charge, often achieved through the introduction of basic residues like lysine or arginine, generally enhances the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane. researchgate.netum.edu.mymdpi.com However, simply increasing the charge does not guarantee higher efficacy and can sometimes compromise selectivity towards normal cells. frontiersin.org
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. um.edu.my Increasing the ratio of hydrophobicity to net positive charge has been shown to increase antimicrobial activity. nih.gov However, excessive hydrophobicity is often correlated with increased toxicity to mammalian cells, leading to a loss of antimicrobial specificity. researchgate.netum.edu.my Therefore, a carefully optimized balance between these two physicochemical properties is essential for designing potent and selective antimicrobial peptides. mdpi.commdpi.com Studies on brevinin-1 (B586460) analogues have revealed that antimicrobial activity may remain unchanged once hydrophobicity and charge reach a certain threshold. nih.govqub.ac.uk
Table 2: Interplay of Hydrophobicity and Net Charge in Antimicrobial Peptide Function
| Physicochemical Property | Role in Antimicrobial Activity | Impact of Increase |
|---|---|---|
| Net Positive Charge | Mediates initial electrostatic attraction to bacterial membranes. | Generally enhances antimicrobial activity up to a certain threshold. |
| Hydrophobicity | Facilitates peptide insertion into and disruption of the cell membrane. | Increases antimicrobial potency but can also increase toxicity to host cells. |
Significance of N-Terminal and C-Terminal Modifications
Truncation Studies and Their Functional Implications
Truncation of the N-terminal region of brevinin peptides can have a significant impact on their biological activity. Studies on truncated analogues of a novel brevinin-1 peptide, B1A, which was designed based on brevinin-1PLb and brevinin-1PLc, showed that the two truncated analogues, B1A1 and B1A2, had reduced antimicrobial activity. mdpi.com This reduction in activity is likely due to a decrease in helicity and the loss of crucial elements for antimicrobial function, such as chain length, charge, and hydrophobicity. mdpi.com It is believed that the N-terminal helix plays a role in inserting into the lipid bilayer to form transmembrane pores. mdpi.com
Disulfide Bridge Modifications and Activity Modulation
A characteristic feature of the brevinin-1 family of peptides is the highly conserved C-terminal disulfide-bridged cyclic heptapeptide (B1575542) loop, known as the "Rana Box". mdpi.com Studies have shown that the elimination of this disulfide bridge does not remarkably alter the biofunction of some brevinin peptides. mdpi.com However, modifications to the amino acid composition within this loop can significantly impact biological activity. mdpi.com For some brevinin peptides, the disulfide bridge is necessary for structural stability. mdpi.com Interestingly, moving the "Rana box" loop from the C-terminus to the middle of the peptide did not significantly affect antimicrobial activity in one study on Brevinin-1E. mdpi.com The reduction of the disulfide bridge in Brevinin-1RL1 was found to abolish its antitumor activity, indicating the importance of this structural feature for its function against cancer cells. researchgate.net The modification of disulfide bonds is a strategy that can be used to attach other molecules, such as polyethylene (B3416737) glycol (PEG), to modulate the peptide's properties. nih.govresearchgate.netsemanticscholar.org
Rational Design Strategies for Enhanced Therapeutic Profiles of this compound Analogues
The therapeutic potential of the antimicrobial peptide this compound is often limited by factors such as cytotoxicity and selectivity. To address these limitations, rational design strategies involving amino acid substitutions and other modifications have been employed to engineer analogues with improved therapeutic profiles. These strategies focus on optimizing antimicrobial efficacy, enhancing anticancer selectivity, and reducing undesirable interactions with non-targeted cells, such as red blood cells.
Optimization for Antimicrobial Efficacy
The antimicrobial activity of this compound is intricately linked to its physicochemical properties, including net charge, hydrophobicity, and amphipathicity. mdpi.comqub.ac.uk Strategic amino acid substitutions can modulate these properties to enhance bactericidal effects.
Substitutions with positively charged amino acids like arginine have been shown to influence antimicrobial potency. For instance, the analogue brevinin-1pl-2R , where lysine in the "Rana box" motif is replaced with arginine, demonstrated comparable antimicrobial activity to the parent peptide. nih.gov Another analogue, brevinin-1pl-5R , which involves the replacement of all lysine residues with arginine, exhibited slightly enhanced activity against Gram-positive bacteria but a significant reduction in activity against Gram-negative bacteria. nih.gov This suggests that while increasing the positive charge can be beneficial, the specific type and position of the cationic residue are crucial for broad-spectrum activity. nih.gov The guanidinium (B1211019) group of arginine is thought to allow for more effective penetration of the Gram-positive bacterial cell wall. nih.gov
Conversely, the introduction of an additional lysine residue in brevinin-1pl-6K led to a decrease in its efficacy against Gram-positive bacteria. nih.gov This was attributed to a concurrent reduction in hydrophobicity, highlighting the delicate balance required between charge and hydrophobicity for optimal antimicrobial action. mdpi.comnih.gov
Truncation of the peptide is another strategy that has been explored. Removing the C-terminal "Rana box" can sometimes enhance antimicrobial activity, indicating that this domain is not always essential for bioactivity. mdpi.com Shortening the peptide while preserving the core active region can be a viable optimization strategy. mdpi.comresearchgate.net For example, analogues of a related brevinin peptide, brevinin-1OS, such as OSd , OSe , and OSf , were designed by modifying the N-terminal domain and showed broad-spectrum antibacterial properties. mdpi.com
The following table summarizes the antimicrobial activity of this compound and its analogues against various microorganisms.
| Peptide | S. aureus (MIC, µM) | E. faecium (MIC, µM) | E. coli (MIC, µM) | K. pneumoniae (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) |
| This compound | 2 | 4 | 4 | 8 | 8 | 16 |
| brevinin-1pl-2R | 2 | 4 | 4 | 8 | 8 | 16 |
| brevinin-1pl-5R | 2 | 2 | 16 | 32 | 32 | 16 |
| brevinin-1pl-6K | 4 | 8 | 4 | 8 | 8 | 16 |
| brevinin-1pl-3H | 4 | 8 | 32 | >64 | >64 | 64 |
Data sourced from Wang et al., 2025. nih.gov
Strategies for Improved Anticancer Selectivity
This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. nih.govdoaj.orgfrontiersin.org Rational design aims to enhance this anticancer activity while minimizing damage to healthy host cells, thereby improving selectivity.
This compound and its analogues, including brevinin-1pl-2R , brevinin-1pl-5R , brevinin-1pl-6K , and brevinin-1pl-3H , have shown significant inhibitory effects on the growth of H838 non-small cell lung cancer cells and MCF-7 breast cancer cells. nih.govdoaj.orgnih.gov For H838 cells, all tested peptides demonstrated significant inhibition at concentrations exceeding 10⁻⁵ M. nih.govfrontiersin.org Against MCF-7 cells, most analogues were active at 10⁻⁵ M, while brevinin-1pl-3H showed activity at 10⁻⁴ M. nih.govfrontiersin.org
A key strategy for improving anticancer selectivity involves modifying the peptide to better differentiate between the anionic surfaces of cancer cells and the typically neutral membranes of normal cells. The analogue brevinin-1pl-3H , which involves histidine substitutions, exhibited low cytotoxicity toward normal HaCaT keratinocyte cells despite its high hydrophobicity. nih.govdoaj.orgnih.gov This suggests that specific amino acid changes can uncouple general cytotoxicity from targeted anticancer effects, potentially offering a better therapeutic window. doaj.org
Increasing the net positive charge can also be a strategy to improve cytotoxicity against tumor cells, as it enhances the electrostatic interaction with negatively charged cancer cell membranes. mdpi.com However, this must be balanced, as excessive hydrophobicity can lead to a decrease in selectivity. mdpi.com The undecapeptide analogue GA-K4 , derived from Brevinin-1EMa, exhibited potent anticancer activity and showed a synergistic effect when combined with the conventional anticancer drug doxorubicin. researchgate.net
The table below outlines the anti-proliferative activity of this compound and its analogues.
| Peptide | H838 (Non-Small Cell Lung Cancer) | MCF-7 (Breast Cancer) | HaCaT (Normal Keratinocytes) |
| This compound | Significant inhibition >10⁻⁵ M | Significant inhibition at 10⁻⁵ M | Not specified |
| brevinin-1pl-2R | Significant inhibition >10⁻⁵ M | Significant inhibition at 10⁻⁵ M | Showed stronger inhibitory effects |
| brevinin-1pl-5R | Significant inhibition >10⁻⁵ M | Significant inhibition at 10⁻⁵ M | Showed stronger inhibitory effects |
| brevinin-1pl-6K | Significant inhibition >10⁻⁵ M | Significant inhibition at 10⁻⁵ M | Not specified |
| brevinin-1pl-3H | Significant inhibition >10⁻⁵ M | Antiproliferative activity at 10⁻⁴ M | Low cytotoxicity |
Data interpretation based on findings from Wang et al., 2025. nih.govfrontiersin.org
Reduction of Undesired Non-Targeted Cellular Interactions (e.g., hemolysis)
A significant hurdle in the clinical development of many antimicrobial peptides is their hemolytic activity, which is a measure of their toxicity towards red blood cells. frontiersin.orgnih.gov Brevinin peptides, due to their amphipathic and hydrophobic nature, often exhibit considerable hemolysis. mdpi.com Therefore, a primary goal of peptide engineering is to reduce this activity without compromising antimicrobial or anticancer efficacy.
Several strategies have proven effective in mitigating the hemolytic effects of this compound analogues. The substitution of lysine with histidine, as seen in brevinin-1pl-3H , resulted in a notable decrease in hemolytic activity. nih.govnih.gov This modification, while slightly reducing antibacterial potency against certain strains, significantly improved the peptide's selectivity. doaj.org Similarly, the introduction of a new lysine residue in brevinin-1pl-6K also led to reduced hemolysis. nih.gov
In contrast, substitutions with arginine (brevinin-1pl-2R and brevinin-1pl-5R ) were found to enhance hemolytic activity. nih.gov This underscores the critical role of specific cationic residues in determining the extent of interaction with erythrocyte membranes.
Other design principles have been explored with related brevinin peptides. For instance, eliminating the C-terminal disulfide bridge in truncated fragments of brevinin 1E amide was shown to decrease hemolytic activity while preserving antimicrobial function. nih.gov Similarly, truncating the N-terminal region can also dramatically reduce hemolysis without significantly affecting antimicrobial potency. nih.gov For the analogue OSf , derived from brevinin-1OS, modifications resulted in a peptide with negligible hemolytic activity but strong bactericidal effects. mdpi.com
The hemolytic activity of this compound and its engineered analogues is summarized in the table below.
| Peptide | Hemolytic Activity |
| This compound | High |
| brevinin-1pl-2R | Enhanced |
| brevinin-1pl-5R | Enhanced |
| brevinin-1pl-6K | Reduced |
| brevinin-1pl-3H | Reduced |
Qualitative assessment based on data from Wang et al., 2025. nih.govresearchgate.net
Research Methodologies for Brevinin 1pla Investigation
Peptide Synthesis Techniques
The production of Brevinin-1PLa for research purposes is primarily achieved through two main strategies: chemical synthesis and recombinant DNA technology.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound. semanticscholar.orgbachem.comejbiotechnology.info This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comuci.edu The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS for the synthesis of Brevinin peptides. seplite.comnih.gov
The process begins with the attachment of the C-terminal amino acid to the resin. uci.edu The synthesis then proceeds in a cyclical manner, with each cycle consisting of the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. bachem.com The temporary Nα-Fmoc protecting group is typically removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). chempep.com
The activation of the incoming Fmoc-protected amino acid's carboxyl group is essential for the formation of the peptide bond. This is commonly achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). peptide.com Following each deprotection and coupling step, thorough washing is performed to remove excess reagents and by-products. bachem.com This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). seplite.com
| Synthesis Step | Reagents and Conditions | Purpose |
| Resin Swelling | Resin (e.g., Rink amide) in DMF | Prepares the resin for the first amino acid loading. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |
| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), DIPEA in DMF | Forms the peptide bond between the free N-terminus and the incoming amino acid. |
| Washing | DMF, Isopropanol (IPA) | Removes excess reagents and by-products. |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA) cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Recombinant DNA Technology and Gene Cloning
For the large-scale production of this compound, recombinant DNA technology presents a cost-effective alternative to chemical synthesis. nih.gov This method involves the insertion of a synthetic gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, most commonly the bacterium Escherichia coli. nih.govnih.gov
To prevent the potential toxicity of the antimicrobial peptide to the host cells and to protect it from proteolytic degradation, this compound is often expressed as a fusion protein. nih.gov A common strategy involves fusing the peptide to a larger, more stable protein partner, such as thioredoxin (Trx). The gene encoding the fusion protein is cloned into an expression vector, for instance, the pET32a(+) vector, which is designed for high-level expression in E. coli. nih.govnih.gov
The expression of the fusion protein is induced, and the protein is then purified from the cell lysate, often using affinity chromatography that targets a tag on the fusion partner (e.g., a polyhistidine tag). nih.govnih.gov Subsequently, the this compound peptide is cleaved from its fusion partner using a specific protease that recognizes a cleavage site engineered between the two. nih.gov This method allows for the production of significant quantities of the peptide for further structural and functional studies. nih.gov While specific protocols for this compound are not extensively detailed, the successful recombinant expression of other Brevinin family members, such as Brevinin-2GU and Brevinin-2R, in E. coli using a thioredoxin fusion system has been reported. nih.govresearchgate.net A company, MyBioSource, also lists a recombinant Rana brevipoda porsa Brevinin-1 (B586460) protein, indicating the feasibility of this production method. mybiosource.com
| Vector Component | Purpose |
| Expression Vector (e.g., pET32a(+)) | Carries the gene for the fusion protein and allows for its expression in the host. |
| Fusion Partner (e.g., Thioredoxin) | Enhances the stability and solubility of the recombinant peptide and protects the host from its antimicrobial activity. |
| Affinity Tag (e.g., His-tag) | Facilitates the purification of the fusion protein using affinity chromatography. |
| Protease Cleavage Site (e.g., for Factor Xa) | Allows for the specific cleavage of the target peptide from the fusion partner. |
Analytical and Characterization Methods
Following synthesis, a suite of analytical techniques is employed to purify this compound and to characterize its primary and secondary structure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the purification and purity assessment of synthetic peptides like this compound. researchgate.netresearchgate.net This chromatographic technique separates molecules based on their hydrophobicity. tandfonline.com The crude peptide, obtained after cleavage from the SPPS resin, is dissolved in a suitable solvent and injected into the HPLC system. nih.gov
The separation is typically performed on a C8 or C18 reversed-phase column, where the nonpolar stationary phase interacts with the hydrophobic regions of the peptide. tandfonline.comnih.gov A gradient of an organic solvent, commonly acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA), is used as the mobile phase. researchgate.netnih.gov As the concentration of the organic solvent increases, the hydrophobic peptides are eluted from the column, with more hydrophobic peptides being retained longer. The elution of the peptide is monitored by detecting its absorbance at a specific wavelength, usually around 220-280 nm. tandfonline.com The fractions corresponding to the desired peptide are collected, and their purity is confirmed by subsequent analytical methods.
| Parameter | Typical Condition |
| Column | C8 or C18 reversed-phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Flow Rate | 1.0 - 2.0 mL/min for semi-preparative purification |
| Detection | UV absorbance at 220 nm or 280 nm |
Mass Spectrometry (e.g., MALDI-TOF MS, Electrospray Ionization)
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and purity of synthesized this compound. researchgate.netspringernature.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly employed method for the analysis of peptides. shimadzu.comshimadzu.com In this technique, the peptide sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. shimadzu.com A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the precise determination of the peptide's molecular mass. researchgate.net
Electrospray ionization (ESI) is another soft ionization technique often coupled with liquid chromatography (LC-MS) for the analysis of peptides. It is particularly useful for analyzing complex mixtures and can provide information on the charge state of the peptide. Both MALDI-TOF and ESI-MS are crucial for verifying that the correct peptide has been synthesized and for identifying any potential impurities. researchgate.netspringernature.com
| Parameter | Description |
| Ionization Method | MALDI or ESI |
| Mass Analyzer | TOF (Time-of-Flight) |
| Matrix (for MALDI) | α-cyano-4-hydroxycinnamic acid (CHCA) |
| Purpose | Confirmation of molecular weight and assessment of purity. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides like this compound in different environments. mdpi.comnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. unl.pt The resulting CD spectrum provides information about the peptide's conformational state. mdpi.com
Typically, antimicrobial peptides like this compound are unstructured or adopt a random coil conformation in aqueous solutions. semanticscholar.org However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they often fold into a more defined secondary structure, most commonly an α-helix. mdpi.comsemanticscholar.org The CD spectrum of an α-helical peptide is characterized by two negative bands at approximately 208 nm and 222 nm and a strong positive band at around 192 nm. mdpi.com In contrast, a β-sheet structure shows a negative band around 217 nm and a positive band near 195 nm, while a random coil conformation exhibits a strong negative band below 200 nm. mdpi.com By analyzing the CD spectra of this compound under various conditions, researchers can gain insights into the conformational changes that are likely crucial for its interaction with bacterial membranes. mdpi.com
| Secondary Structure | Characteristic CD Spectral Features |
| α-Helix | Negative bands at ~208 nm and ~222 nm; Positive band at ~192 nm |
| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |
| Random Coil | Strong negative band below 200 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution, providing insights into their conformation under conditions that can mimic a physiological environment. ethz.ch For peptides like this compound, NMR is instrumental in understanding how their structure relates to their function.
The process of NMR structure determination involves several key steps. ethz.ch Initially, a purified and isotopically labeled (commonly with ¹⁵N and ¹³C) sample of the peptide is prepared. A series of multidimensional NMR experiments are then conducted to assign the resonance signals to specific atoms within the peptide's amino acid sequence. embl-hamburg.de Once the assignments are complete, structural restraints, such as inter-proton distances derived from the Nuclear Overhauser Effect (NOE), are collected. ethz.chembl-hamburg.de These experimental restraints are then used in computational software programs to calculate a family of structures that are consistent with the NMR data. ethz.ch The resulting ensemble of structures represents the dynamic nature of the peptide in solution. embl-hamburg.de
In the context of the broader brevinin family, studies have utilized NMR to reveal their characteristic structural features. For instance, the solution structure of Brevinin-1BYa, a related peptide, was determined in a membrane-mimicking solvent (trifluoroethanol) and showed an α-helical conformation. researchgate.net This helical structure is a common feature among many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of microbial membranes. researchgate.netnih.gov While a specific NMR structure for this compound is not detailed in the provided search results, the methodologies applied to other brevinin peptides, like Brevinin-1BYa, serve as a direct blueprint for how its solution structure would be investigated. researchgate.net
Biological Assay Techniques (excluding clinical human trials)
A variety of in vitro and in vivo biological assays are essential for characterizing the antimicrobial and cytotoxic properties of this compound and its analogs.
Antimicrobial Activity Evaluation (e.g., MIC, MBC, time-kill kinetics)
The antimicrobial efficacy of this compound is quantified using several standard microbiology techniques. The Minimum Inhibitory Concentration (MIC) is a fundamental measure, representing the lowest concentration of the peptide that visibly inhibits the growth of a microorganism. actascientific.com This is typically determined using a broth microdilution method, where a series of decreasing concentrations of the peptide are incubated with a standardized inoculum of bacteria or fungi. actascientific.comjapsonline.com
For this compound, the MIC against the fungus Batrachochytrium dendrobatidis was found to be approximately 50 μM. uzh.ch In contrast, other brevinin-1 peptides like brevinin-1Pa, -1Pb, and -1Pg showed more potent activity against this pathogen, with MICs ranging from 6.2–12.5 μM. uzh.ch Against the gram-positive bacterium Staphylococcus epidermidis, brevinin-1Pa, -1Pb, and -1Pg had an MIC of 12.5 μM, while they showed no activity against the gram-negative Aeromonas hydrophila. uzh.ch
The Minimum Bactericidal Concentration (MBC) is also determined to understand if the peptide is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum after subculturing from the MIC assay. japsonline.comemerypharma.com An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. nih.gov
Time-kill kinetics assays provide a dynamic view of the antimicrobial effect over time. emerypharma.com In these experiments, a specific concentration of the peptide (often multiples of the MIC) is added to a bacterial culture, and the number of viable cells (colony-forming units, CFU) is monitored at various time points. japsonline.comnih.gov This assay reveals how rapidly the peptide kills the target microorganism. nih.gov For example, a related peptide, Brevinin-1GHd, displayed rapid bactericidal activity against several bacterial strains, showing greater efficiency than ampicillin (B1664943) after one hour of exposure. nih.gov
Anti-Proliferative and Cytotoxicity Assays in Cell Lines (e.g., MTT assays)
To evaluate the potential of this compound as an anti-cancer agent and to assess its safety profile against normal cells, anti-proliferative and cytotoxicity assays are performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govjournalagent.com In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be dissolved and quantified spectrophotometrically. journalagent.com The amount of formazan produced is proportional to the number of living cells.
Studies on Brevinin-1pl and its engineered analogues have demonstrated their anti-proliferative effects on cancer cell lines. nih.govnih.gov For instance, they showed significant inhibitory activity against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. nih.govfrontiersin.org The cytotoxicity of these peptides is also tested against normal cell lines, such as human keratinocyte (HaCaT) cells, to determine their selectivity. nih.govresearchgate.net For example, the analogue brevinin-1pl-3H exhibited low cytotoxicity towards HaCaT cells, suggesting a degree of selectivity. nih.govfrontiersin.org
Membrane Integrity Analysis (e.g., SYTOX Green assays)
To investigate the mechanism of action of this compound, particularly its effect on cell membranes, membrane integrity assays are employed. The SYTOX Green assay is a common method for this purpose. nih.gov SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. nih.govthermofisher.com However, if a peptide disrupts the membrane integrity, the dye can enter the cell, bind to nucleic acids, and produce a strong fluorescent signal. nih.gov This increase in fluorescence can be measured to quantify the extent of membrane permeabilization. nih.govresearchgate.net
Mechanistic studies using SYTOX Green assays have confirmed that membrane disruption is a primary mode of action for Brevinin-1pl and its analogues. nih.govnih.govfrontiersin.org This method helps to confirm that the antimicrobial and cytotoxic effects of these peptides are largely due to their ability to damage the cell membrane. imrpress.com
In vitro and In vivo Preclinical Models (e.g., animal infection models, biofilm models)
To assess the therapeutic potential of this compound in a more complex biological context, preclinical models are utilized. These models bridge the gap between basic in vitro testing and potential clinical applications.
Biofilm Models: Bacteria often grow in communities called biofilms, which are notoriously resistant to conventional antibiotics. nih.gov In vitro biofilm models are used to evaluate a peptide's ability to inhibit biofilm formation or eradicate established biofilms. For instance, the related peptide Brevinin-1GHd was shown to inhibit biofilm formation of S. aureus and MRSA and also eradicate their established biofilms. nih.gov These models can range from simple static assays in microtiter plates to more complex flow cell systems that mimic dynamic environments. nih.gov
Animal Infection Models: In vivo animal models are crucial for evaluating the efficacy of an antimicrobial peptide in a living organism. These models can simulate various types of infections. For example, a mouse septicemia model can be used to assess the peptide's ability to combat a systemic infection. fibercellsystems.com For localized infections, wound infection models in mice or rats are common. nih.govfibercellsystems.com In these models, a wound is created and then infected with a specific pathogen, after which the therapeutic effect of the peptide is evaluated. nih.gov Another relevant model is the foreign body infection model, where an implant, such as a catheter segment, is subcutaneously inserted into an animal and then infected to study biofilm formation on medical devices. frontiersin.org While specific in vivo studies for this compound were not found, these models represent the standard preclinical pathways for evaluating such peptides.
Bioinformatics and Computational Tools in Peptide Research
Bioinformatics and computational tools play an increasingly important role in the study of antimicrobial peptides like this compound. These tools are used for a variety of purposes, from initial discovery to understanding structure-activity relationships.
Peptide databases, such as Peptipedia and APD3, are comprehensive repositories of known peptide sequences and their associated biological activities. nih.govmdpi.com These databases can be used to compare this compound with other known peptides, predict its potential functions, and identify conserved motifs. The Basic Local Alignment Search Tool (BLAST) is frequently used to find peptides with high sequence homology to a query sequence, which can provide clues about evolutionary relationships and potential functions. frontiersin.org
Computational tools are also used to predict the secondary and tertiary structures of peptides. For example, the trRosetta algorithm can be used to build a three-dimensional structural model of a peptide. frontiersin.org Helical wheel projections, generated by tools like HeliQuest, can visualize the amphipathic nature of α-helical peptides, which is often critical for their membrane-disrupting activity. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms are being developed to predict the biological activity of peptides based on their sequence and physicochemical properties. mdpi.commdpi.com These predictive models can help in the rational design of new peptide analogues with enhanced activity and reduced cytotoxicity. Molecular docking simulations can also be employed to study the interactions between peptides and their molecular targets, such as bacterial membranes or specific proteins. mdpi.com
Sequence Alignment and Phylogenetic Analysis
To understand the evolutionary relationships of this compound, researchers employ sequence alignment and phylogenetic analysis. This process begins with a search for homologous peptide sequences from different species using databases and tools like the Basic Local Alignment Search Tool (BLAST). nih.govfrontiersin.org The amino acid sequence of this compound is aligned with other brevinin-1 family members to identify conserved residues and regions of divergence. frontiersin.orgbiologists.com This multiple sequence alignment is crucial, as it forms the basis for inferring evolutionary history. nih.gov
Algorithms such as ClustalW are used to create the alignment, which highlights conserved amino acid positions, such as the five invariant residues characteristic of the brevinin-1 family (Pro³, Ala⁹, Cys¹⁸, Lys²³, Cys²⁴). nih.govbiologists.com
Following alignment, a phylogenetic tree is constructed. This is a visual representation of the evolutionary connections among the different peptides. embl.org Methods like the neighbor-joining method, often implemented in software packages like MEGA X, are used to generate the tree from the sequence alignment data. nih.govfrontiersin.org The stability and reliability of the branching patterns in the tree are often tested using statistical methods like bootstrap resampling, where the analysis is repeated many times (e.g., 1000 replicates) to ensure the relationships shown are robust. frontiersin.orgcore.ac.uk This type of analysis can place this compound within the broader context of the brevinin-1 family, revealing its relationship to peptides from other frog species and providing insights into its evolutionary origins. frontiersin.orgcore.ac.ukmdpi.com
Helical Wheel Projections and Structural Parameter Analysis
The potential function of this compound is closely linked to its secondary structure. Researchers utilize computational tools to predict and analyze these structural features. A key technique is the generation of a helical wheel projection, which is a two-dimensional representation of the peptide's alpha-helical structure as viewed down its central axis. biorxiv.org
This projection is critical for visualizing the distribution of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues along the helix. For many antimicrobial peptides, including brevinins, this arrangement results in an amphipathic structure, where one face of the helix is predominantly hydrophobic and the other is hydrophilic. This feature is believed to be essential for the peptide's ability to interact with and disrupt microbial cell membranes. Web servers like HeliQuest are commonly used to generate these projections and calculate important structural parameters.
In addition to visual projections, key physicochemical properties are calculated to quantify the peptide's structural characteristics. These parameters provide deeper insight into its potential behavior and are crucial for comparing it with other peptides.
Data derived from studies on brevinin-1pl, which shares an identical primary sequence and therefore identical structural parameters with this compound. core.ac.uk
These analyses, combining visual models and quantitative data, are fundamental for predicting how this compound will orient itself when interacting with a lipid bilayer, a key step in its proposed antimicrobial mechanism. biologists.com
Molecular Docking and In Silico Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, in this case this compound) when it binds to a second molecule (the receptor or target, such as a component of a bacterial cell membrane or a specific protein). ijpsr.com This technique plays a vital role in rational drug design by simulating the interaction at an atomic level. ijpsr.comresearchgate.net
The process involves generating a three-dimensional model of the this compound peptide, often using prediction servers like PEPstrMOD. nih.gov A 3D structure of the target molecule, which could be a bacterial protein like DNA gyrase or a model of a lipid membrane, is also required. mdpi.combiotech-asia.org Software such as AutoDock or Cluspro is then used to systematically test many possible binding positions and orientations of the peptide with its target. mdpi.comresearchgate.net
These programs calculate a "docking score" or binding energy for each potential pose, with lower energy scores typically indicating a more stable and favorable interaction. ijpsr.complos.org The results allow researchers to identify the most likely binding mode and visualize the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.govijpsr.com
Further in silico analyses, such as molecular dynamics (MD) simulations, can be performed to study the physical movement and stability of the peptide-target complex over time. nih.govnih.gov These simulations provide a more dynamic view of the interaction, assessing how the molecules behave in a simulated physiological environment. nih.gov By understanding these detailed interactions, researchers can form hypotheses about the peptide's mechanism of action. researchgate.net For instance, docking studies might suggest that this compound disrupts bacterial function by binding to and inhibiting a critical enzyme or by inserting into the cell membrane in a specific, disruptive manner. biotech-asia.orgphcogj.com
Future Research Directions and Prospects
Exploration of Undiscovered Biological Activities
While Brevinin-1PLa is primarily known for its antimicrobial properties, the full spectrum of its biological activities remains an open area for investigation. imrpress.comportlandpress.com Future studies will likely focus on:
Antiviral and Antifungal Scope: Although some brevinins have shown antiviral and antifungal activity, the specific efficacy of this compound against a wider range of viruses and fungi is yet to be thoroughly investigated. researchgate.netnih.gov Research could uncover novel applications in treating various infectious diseases.
Anticancer Potential: Some members of the brevinin family have demonstrated cytotoxic effects against cancer cells. nih.govfrontiersin.orgnih.gov A key future direction will be to systematically screen this compound against various cancer cell lines to determine its anti-proliferative capabilities and mechanisms. nih.gov For instance, analogues of Brevinin-1pl have shown inhibitory effects on breast and lung cancer cells. frontiersin.org
Immunomodulatory Effects: The ability of AMPs to modulate the immune system is a rapidly growing field of research. frontiersin.orgnih.govnih.gov Investigating whether this compound can influence inflammatory pathways, cytokine release, and immune cell activation could lead to new therapeutic strategies for inflammatory and autoimmune disorders. frontiersin.orgnih.govnih.gov
Advanced Peptide Engineering for Enhanced Specificity and Efficacy
To overcome limitations such as cytotoxicity, peptide engineering offers a promising avenue for optimizing the therapeutic properties of this compound. nih.govfrontiersin.org Strategic amino acid substitutions can be employed to fine-tune its activity. nih.govfrontiersin.orgnih.gov
Key areas for peptide engineering include:
Improving Selectivity: Modifications can be designed to increase the peptide's affinity for microbial or cancer cell membranes while reducing its interaction with normal host cells, thereby minimizing side effects. nih.govfrontiersin.orgnih.gov
Enhancing Potency: Substitutions can be made to increase the net positive charge or optimize the amphipathic structure of the peptide, potentially boosting its antimicrobial and anticancer efficacy. nih.govfrontiersin.orgfrontiersin.org
Structure-Activity Relationship Studies: A deeper understanding of how specific amino acid residues contribute to the peptide's function is crucial. mdpi.com For example, the role of the C-terminal "Rana box" disulfide bridge in Brevinin-1 (B586460) peptides is an area of ongoing study. portlandpress.commdpi.com
Recent studies on Brevinin-1pl analogues have demonstrated that specific amino acid substitutions can significantly alter their biological activity.
| Analogue | Substitution Highlights | Impact on Activity |
| Brevinin-1pl-2R and -5R | Arginine substitutions | Enhanced activity against Gram-positive bacteria, but reduced efficacy against Gram-negative strains. frontiersin.org |
| Brevinin-1pl-6K | Lysine (B10760008) substitution | Decreased activity against Gram-positive bacteria. frontiersin.org |
| Brevinin-1pl-3H | Histidine substitution | Diminished activity against Gram-negative bacteria but reduced hemolysis, indicating improved selectivity. frontiersin.orgnih.gov |
Investigating Novel Intracellular Targets and Signalling Pathways
While the primary mechanism of action for many AMPs is membrane disruption, there is growing evidence that they can also translocate into cells and interact with intracellular targets. imrpress.comnih.gov Future research on this compound will likely delve into:
Identification of Intracellular Binding Partners: Identifying the specific molecules within a cell that this compound interacts with is a critical step in understanding its full mechanism of action.
Elucidation of Signalling Cascades: Once inside a cell, this compound may trigger or inhibit various signaling pathways that control cell proliferation, apoptosis, and other vital processes. nih.govnumberanalytics.comslideshare.net Key pathways of interest for investigation include the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. numberanalytics.commdpi.comnih.gov
Nuclear and Cytoplasmic Effects: Research will aim to determine whether this compound can enter the nucleus and directly affect gene expression or if its effects are primarily mediated through cytoplasmic targets. nih.gov
Development of Delivery Systems for Peptide Application
The practical application of peptide-based therapeutics like this compound is often hampered by challenges such as degradation by proteases and poor bioavailability. imrpress.comnih.gov The development of effective delivery systems is therefore a critical area of future research. nih.gov Potential strategies include:
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles made from biodegradable polymers can protect it from degradation and allow for controlled release. nih.govgoogle.com
Topical Formulations: For dermatological applications, developing gels, creams, or patches containing this compound could provide a targeted and effective treatment for skin infections. frontiersin.org
Novel Delivery Routes: Exploring alternative administration routes such as oral, nasal, or pulmonary delivery could improve patient compliance and therapeutic outcomes. imrpress.com
Comparative Studies Across Brevinin-1 Subfamilies and Other AMPs
To better understand the unique properties of this compound, comparative studies with other AMPs are essential. researchgate.netresearchgate.net Such research would involve:
Head-to-Head Efficacy Comparisons: Directly comparing the antimicrobial, anticancer, and immunomodulatory activities of this compound with other members of the Brevinin-1 subfamily and with AMPs from different families (e.g., Temporins, Esculentins). researchgate.netmdpi.commdpi.com
Synergistic Activity: Investigating whether combining this compound with other AMPs or conventional antibiotics results in synergistic effects, potentially leading to more effective combination therapies. mdpi.commdpi.com
Evolutionary and Structural Analysis: Examining the sequence and structural variations between different brevinins can provide insights into the evolution of their diverse functions. nih.govfrontiersin.orgresearchgate.net
Integration with Other Research Disciplines (e.g., materials science for novel formulations)
The future development of this compound as a therapeutic agent will benefit greatly from interdisciplinary collaboration. Integrating peptide research with materials science can lead to the creation of innovative formulations with enhanced properties. nih.gov
Examples of such integration include:
Bioactive Coatings: Incorporating this compound into the surface coatings of medical devices and implants to prevent biofilm formation and device-related infections.
Smart Materials: Developing materials that release this compound in response to specific stimuli, such as the presence of bacteria or a change in pH, allowing for targeted and on-demand drug delivery.
Peptide-Polymer Conjugates: Creating conjugates of this compound and polymers to improve its stability, solubility, and pharmacokinetic profile. mdpi.com
Q & A
Q. What key structural features of Brevinin-1PLa contribute to its antimicrobial activity?
Methodological Answer: Focus on its alpha-helical domains and amphipathic design, which enable membrane disruption. Use circular dichroism (CD) spectroscopy to confirm secondary structure and nuclear magnetic resonance (NMR) for 3D conformational analysis. Comparative studies with truncated analogs can isolate critical residues .
Q. Which standardized in vitro assays are recommended for evaluating this compound’s antimicrobial efficacy?
Methodological Answer: Employ minimum inhibitory concentration (MIC) assays using CLSI guidelines, supplemented by time-kill kinetics to assess bactericidal dynamics. Include controls for solvent effects (e.g., DMSO) and validate results across multiple microbial strains. Synergy assays with conventional antibiotics can explore combinatorial effects .
Q. How should researchers control synthesis parameters to ensure this compound’s experimental consistency?
Methodological Answer: Use solid-phase peptide synthesis with Fmoc chemistry, followed by HPLC purification (>95% purity). Characterize via mass spectrometry and monitor endotoxin levels using the Limulus amebocyte lysate (LAL) assay. Batch-to-batch variability should be addressed through strict quality control protocols .
Q. What computational approaches predict this compound’s target specificity?
Methodological Answer: Perform molecular docking simulations with microbial membrane models (e.g., lipid bilayers) to identify binding affinities. Validate predictions with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy assays. Molecular dynamics (MD) simulations can further elucidate interaction kinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across microbial strains or experimental conditions?
Methodological Answer: Cross-validate findings using orthogonal assays (e.g., membrane permeability via SYTOX Green uptake vs. biofilm disruption assays). Structural analysis (e.g., cryo-EM) of peptide-membrane interactions can identify strain-specific resistance mechanisms. Statistical meta-analysis of published data may reveal confounding variables like pH or ionic strength .
Q. What in vivo models are suitable for testing this compound’s therapeutic potential and toxicity?
Methodological Answer: Use murine wound infection models to assess in vivo efficacy, coupled with cytokine profiling (ELISA/multiplex assays) to evaluate immunomodulatory effects. For toxicity, conduct hemolysis assays (human erythrocytes) and MTT assays on mammalian cell lines. Pharmacokinetic studies should monitor peptide stability in serum .
Q. How does sequence variability among this compound isoforms influence functional divergence?
Methodological Answer: Perform sequence alignment (e.g., Clustal Omega) to identify conserved vs. variable regions. Site-directed mutagenesis can test functional contributions of specific residues. Pair structural data (NMR/CD) with antimicrobial assays to correlate sequence changes with activity .
Q. What methodologies assess this compound’s potential to induce microbial resistance?
Methodological Answer: Conduct serial passage experiments under sub-inhibitory concentrations, followed by genomic sequencing of resistant strains to identify mutations. Compare resistance rates to conventional antibiotics using population analysis profiling (PAP). Transcriptomic studies (RNA-seq) can reveal adaptive stress responses .
Q. Which analytical techniques characterize this compound’s interactions with host cell membranes?
Methodological Answer: Utilize atomic force microscopy (AFM) for real-time visualization of membrane disruption. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while confocal microscopy with fluorescently labeled peptides tracks cellular uptake. Combine with proteomic analysis to identify host receptor interactions .
Q. How to design studies investigating this compound’s immunomodulatory effects?
Methodological Answer: Use co-culture systems (e.g., macrophages + pathogens) to assess cytokine modulation (IL-6, TNF-α). Knockout murine models (e.g., TLR4⁻/⁻) can identify signaling pathways. Flow cytometry or single-cell RNA sequencing (scRNA-seq) profiles immune cell activation states .
Guidance for Addressing Data Contradictions
- Comparative Analysis : Replicate conflicting studies under standardized conditions (pH, temperature, microbial growth phase) to isolate variables .
- Multi-Omics Integration : Combine genomic, proteomic, and metabolomic datasets to resolve mechanistic ambiguities .
- Peer Review : Pre-publish methods and raw data in repositories like Zenodo for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
